molecular formula C11H6ClN3O2S B11084895 (6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone

(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone

Cat. No.: B11084895
M. Wt: 279.70 g/mol
InChI Key: CFUSMLCWZWLQPN-UHFFFAOYSA-N
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Description

6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-ylmethanone is unique due to its specific combination of a triazolo-pyridine core with a furyl methanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H6ClN3O2S

Molecular Weight

279.70 g/mol

IUPAC Name

(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C11H6ClN3O2S/c12-7-3-4-9-13-11(18)15(14(9)6-7)10(16)8-2-1-5-17-8/h1-6H

InChI Key

CFUSMLCWZWLQPN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl

Origin of Product

United States

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